3,5-dichloro-2,6-difluoroaniline physical and chemical properties
3,5-dichloro-2,6-difluoroaniline physical and chemical properties
An In-depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3,5-dichloro-2,4-difluoroaniline, a key halogenated aromatic amine. It details the compound's fundamental physical and chemical properties, characteristic spectroscopic data, and established synthetic pathways. The narrative emphasizes the causality behind its chemical behavior, stemming from the unique substitution pattern of its aromatic ring. Key applications, particularly its crucial role as a precursor in the agrochemical industry for synthesizing specialized insecticides like teflubenzuron, are discussed. This document also includes detailed experimental protocols, safety and handling procedures, and a thorough list of authoritative references, serving as an essential resource for researchers, chemists, and professionals in drug development and chemical manufacturing.
Introduction and Industrial Significance
3,5-Dichloro-2,4-difluoroaniline (CAS No. 83121-15-7) is a halogenated aromatic amine of significant industrial interest.[1][2] Its molecular architecture, featuring two chlorine and two fluorine atoms substituted on an aniline core, imparts a distinct reactivity profile that makes it a valuable intermediate in specialized organic synthesis.
The history and development of this compound are closely tied to the advancement of modern agrochemicals, specifically within the benzoylurea class of insecticides.[3] While not a household name, its role as a foundational building block is critical. The precise arrangement of its electron-withdrawing halogen substituents is leveraged to construct more complex and potent active ingredients.[3] This guide focuses on 3,5-dichloro-2,4-difluoroaniline, which is the more common and industrially relevant isomer compared to other potential substitution patterns.[3] Its primary application is in the manufacturing of the insect growth regulator, teflubenzuron.[3]
Physicochemical and Structural Properties
The physical state and solubility of 3,5-dichloro-2,4-difluoroaniline are dictated by its crystalline structure and the polarity imparted by the amine and halogen functional groups. These properties are fundamental for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 83121-15-7 | [1][2] |
| Molecular Formula | C₆H₃Cl₂F₂N | [1][2] |
| Molecular Weight | 198.00 g/mol | |
| Physical Form | Solid | |
| Melting Point | 75 °C | |
| Purity | Typically ≥95% | |
| InChI Key | KLECNQGLBJHVSH-UHFFFAOYSA-N |
Synthesis and Manufacturing Protocol
The principal industrial synthesis of 3,5-dichloro-2,4-difluoroaniline is a multi-step process that begins with a readily available precursor. The pathway leverages fundamental organic reactions to introduce the required substituents in a controlled manner.
General Synthetic Pathway
The synthesis involves two primary transformations: the selective chlorination of a difluoronitrobenzene precursor, followed by the reduction of the nitro group to an amine.[3] The choice of reagents and reaction conditions is critical to maximize yield and purity while minimizing the formation of unwanted isomers.
Caption: General synthesis pathway for 3,5-dichloro-2,4-difluoroaniline.
Detailed Experimental Protocol: Reduction Step
The following protocol details the reduction of the nitro-intermediate to the final aniline product, a crucial step in the synthesis. This process is adapted from methodologies described for related compounds.[4]
Objective: To reduce 2,6-dichloro-3,5-difluoronitrobenzene to the corresponding aniline.
Materials:
-
Crude 2,6-dichloro-3,5-difluoronitrobenzene (or related isomer)
-
Toluene
-
Palladium on carbon catalyst (Pd/C, 5% strength, 50% water content)
-
Magnesium Oxide (MgO)
-
Water
-
Hydrogen gas (H₂)
-
Autoclave (reaction vessel)
Procedure:
-
Vessel Charging: Into a suitable autoclave, introduce the crude nitro-intermediate dissolved in toluene.[4]
-
Catalyst and Base Addition: Add the Pd/C catalyst and a slurry of MgO in water to the reaction vessel.[4] The MgO acts as a base to neutralize any acidic byproducts.
-
Pressurization and Heating: Seal the autoclave. Purge with nitrogen and then heat the mixture to approximately 45°C.[4]
-
Hydrogenation: Introduce hydrogen gas into the autoclave, maintaining the temperature. The reaction is typically carried out until hydrogen uptake ceases, indicating the completion of the reduction.[4]
-
Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst and inorganic salts.
-
Isolation: Separate the organic phase. The solvent can be removed under reduced pressure to yield the crude aniline product, which can be further purified by distillation or crystallization.
Chemical Reactivity and Profile
The reactivity of 3,5-dichloro-2,4-difluoroaniline is a complex interplay of the electronic effects of its substituents.
-
Amino Group (-NH₂): This group is a strong activator and an ortho, para-director for electrophilic aromatic substitution. Its lone pair of electrons can delocalize into the aromatic ring, increasing its nucleophilicity.[5]
-
Halogen Atoms (Cl, F): Both chlorine and fluorine are deactivating via their strong inductive electron-withdrawing effect (-I).[5] However, they can also donate a lone pair of electrons through resonance (+R), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect typically dominates, making the ring less reactive than unsubstituted aniline.[5]
Acylation of the Amino Group
The nitrogen atom of the amino group acts as a nucleophile and readily reacts with acylating agents like acetyl chloride or acetic anhydride. The reactivity is governed by the nucleophilicity of the nitrogen. The presence of four electron-withdrawing halogens on the ring decreases the electron density on the nitrogen, making it less nucleophilic than unsubstituted aniline, but the reaction still proceeds under standard conditions.[5]
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring are potential sites for nucleophilic aromatic substitution. The reaction is favored when the leaving group (fluorine) is positioned ortho or para to strong electron-withdrawing groups. In the case of 3,5-dichloro-2,4-difluoroaniline, the fluorine at the C-4 position is highly activated due to its position relative to the chlorine atoms, making it a likely site for SNAr reactions.[5]
Spectroscopic Characterization
While extensive experimental spectra are not widely published, the expected spectroscopic signatures can be predicted based on the molecule's structure.[3]
-
¹H NMR: Signals are expected in the aromatic region. The chemical shifts will be influenced by the strong electron-withdrawing effects of the halogens and the electron-donating nature of the amino group.
-
¹³C NMR: Six distinct signals for the aromatic carbons would be observed. The signals for carbons bonded to fluorine will show characteristic C-F coupling constants, which are invaluable for structural confirmation.[3]
-
Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak. A key feature will be the characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-H and C=C stretching of the aromatic ring, and strong absorptions corresponding to the C-F and C-Cl stretching vibrations.[3]
Safety, Handling, and Toxicology
3,5-Dichloro-2,4-difluoroaniline is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Classification:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1]
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[1]
-
Serious Eye Damage/Irritation: Causes serious eye damage (H318).[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[1]
Safe Handling Procedures:
-
Ventilation: Use only outdoors or in a well-ventilated area. Ensure good ventilation of the workstation.[1][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][6]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Spill Management: Avoid generating dust. Sweep or shovel spills into an appropriate container for disposal. Prevent release to the environment.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flame.[1]
Disposal:
-
Dispose of contents and container to an approved and authorized waste disposal plant, equipped with an afterburner and scrubber.[1]
Conclusion
3,5-Dichloro-2,4-difluoroaniline stands out as a highly specialized chemical intermediate with a well-defined role in the agrochemical sector. Its synthesis, while requiring careful control, relies on established chemical principles. The compound's unique reactivity, conferred by its specific pattern of halogen and amine substituents, is the key to its utility. A thorough understanding of its physicochemical properties, reactivity, and safety protocols is essential for its effective and safe use in research and industrial manufacturing, paving the way for the development of advanced chemical products.
References
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A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline - ProQuest. (2023, April 18). Retrieved from [Link]
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.
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Process For Preparation Of 3, 5 Dichloroaniline - Quick Company. Retrieved from [Link]
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Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. Retrieved from [Link]
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The Crucial Role of 3,5-Dichloroaniline in Modern Chemical Manufacturing. (2026, March 20). Retrieved from [Link]
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3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem. Retrieved from [Link]
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3 5 Difluoroaniline Market Report | Global Forecast From 2025 To 2033 - Dataintelo. (2024, October 15). Retrieved from [Link]
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3,5-Dichloro-2,4-difluoroaniline — Chemical Substance Information - NextSDS. Retrieved from [Link]
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3,5-Dichloroaniline - Wikipedia. Retrieved from [Link]
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Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry. (2026, February 27). Retrieved from [Link]
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Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes - Ukrainian Botanical Journal. (2025, December 22). Retrieved from [Link]
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2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem. Retrieved from [Link]
